7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a heterocyclic compound characterized by its unique benzoxazepine core structure. The compound is notable for its potential applications in medicinal chemistry and pharmacology, particularly due to the presence of a nitro group at the 7-position, which influences its chemical properties and biological activities. The chemical formula for this compound is , and it has a CAS number of 21228-43-3.
This compound falls under the category of benzoxazepines, which are a class of heterocyclic compounds that contain both nitrogen and oxygen atoms within their ring structure. Benzoxazepines are often explored for their pharmacological properties, including anti-inflammatory and anticancer activities. The classification of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one can be further refined based on its molecular structure and functional groups.
The synthesis of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically begins with the cyclization of an ortho-aminophenol derivative with an appropriate electrophile. This reaction forms the benzoxazepine ring system.
Industrial methods may incorporate advanced techniques such as continuous flow reactors to optimize yield and purity while ensuring safety and efficiency in production processes.
The molecular structure of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one features:
The compound can undergo various chemical reactions:
These reactions are essential for exploring the compound's potential as a precursor for more complex molecules in medicinal chemistry.
The mechanism of action for 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group significantly influences its binding affinity and biological activity.
Upon binding to target proteins or enzymes, the compound may modulate biochemical pathways by either inhibiting or activating these targets, leading to various biological effects that are currently under investigation.
The compound exhibits moderate solubility in organic solvents and is classified as toxic if ingested (Acute toxicity category 3). It is essential to handle this compound with care due to its potential health hazards .
The ongoing research into 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one aims to further elucidate its pharmacological properties and expand its applications in various scientific fields.
The construction of the 1,4-benzoxazepine scaffold necessitates precise cyclization techniques. A prominent approach involves reductive cyclization of ortho-substituted nitro precursors. For 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, this typically starts with 2-(2-nitrophenoxy)acetonitrile derivatives. Iron/acetic acid (Fe/HOAc) systems enable efficient nitro group reduction followed by spontaneous lactamization, yielding the benzoxazepinone core in a single pot. This method achieves yields exceeding 80% under optimized conditions (110°C, 4–6 h), leveraging iron's cost-effectiveness and low toxicity [3]. Alternatively, catalytic hydrogenation (Pd/C, H₂) of intermediate nitro compounds like 3a-b (derived from 2-nitrophenol and α-halo ketones) facilitates tandem reduction-Mannich cyclization. This sequential process delivers the saturated benzoxazepinone ring system in moderate yields (50–65%), though competing side reactions may occur during ring closure [6].
Table 1: Cyclization Methods for Benzoxazepinone Synthesis
Precursor | Reagent/Catalyst | Conditions | Product | Yield (%) |
---|---|---|---|---|
2-(2-Nitrophenoxy)acetonitrile | Fe, HOAc | 110°C, 4–6 h | 3,4-Dihydro-2H-1,4-benzoxazin-3(4H)-one analogs | 71–93 |
Alkylated nitro intermediate | Pd/C, H₂ | RT, 12 h; then Δ | 7-Substituted benzoxazepin-5(2H)-ones | 50–65 |
7-Nitro-oxazepinone | BH₃·THF | Reflux, 4 h; HCl | Reduced tetrahydrobenzoxapine derivative | 96 |
Solvent polarity critically directs reaction pathways during benzoxazepine formation. In the alkylation of 2-nitrophenol with α-halo carbonyls, polar aprotic solvents (e.g., DMF) enhance nucleophilicity at oxygen, facilitating efficient O-alkylation to precursors like 3a-b at room temperature (yields: 73–90%). Conversely, less polar solvents (e.g., acetone) require reflux conditions but improve regioselectivity, minimizing N-alkylation byproducts. Subsequent cyclization steps exhibit similar solvent dependence: aqueous dioxane promotes Pd-catalyzed reductive cyclization, while anhydrous tetrahydrofuran (THF) is essential for borane-mediated reductions. Notably, DMF stabilizes charged intermediates in Buchwald–Hartwig aminations, enabling C–N coupling for 4-aryl derivatives post-cyclization [6].
Borane (BH₃) serves as a versatile reductant for modifying the benzoxazepine core. A key transformation involves converting 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one into 2,3,4,5-tetrahydro-7-nitro-1,4-benzoxapine—a saturated analog. This two-stage protocol employs:
Ortho-fluorobenzamide derivatives enable chemoselective benzoxazepine ring closure via nucleophilic aromatic substitution (SNAr). Fluorine displacement by phenoxide ions from 2-nitrophenol derivatives occurs under mild basic conditions (K₂CO₃, acetone), forming diaryl ether intermediates. Subsequent nitro reduction (Pd/C, H₂) triggers spontaneous lactamization, as the amine attacks the adjacent amide carbonyl. This route achieves superior regiocontrol compared to alkylation-based methods, particularly for sterically hindered analogs. Yields range from 65–82%, with electron-withdrawing substituents (e.g., nitro groups) accelerating the SNAr step [6].
Table 2: Key Benzoxazepine Ring-Forming Reactions
Strategy | Key Reagent | Critical Parameters | Advantages |
---|---|---|---|
Fe/HOAc Reductive Cyclization | Iron powder, HOAc | [Fe]0 concentration, temperature | Atom-economical, avoids metal catalysts |
Borane Reduction-Contraction | BH₃·THF, HCl | BH₃ stoichiometry, acid concentration | Accesses saturated analogs |
Ortho-Fluoro SNAr | K₂CO₃, Pd/C | Solvent polarity, fluorine activation | Regioselective, mild conditions |
While batch synthesis dominates laboratory reports, continuous flow reactors offer scalability advantages for key benzoxazepine transformations. Reductive cyclizations using Fe/HOAc benefit from flow processing by:
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0